5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound with a unique structure that includes both pyrrolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method involves the hydrogenation of myosmine in the presence of palladium on carbon as a catalyst. The reaction is carried out in methanol under atmospheric pressure for several hours, followed by purification through vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 3-(4,5-Dihydro-3H-pyrrol-2-yl)-2-pyrrolidin-1-yl-pyridine
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H19N3/c1-11-9-12(13-5-4-6-15-13)10-16-14(11)17-7-2-3-8-17/h9-10H,2-8H2,1H3 |
InChI Key |
BAWWSFJFYSZEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C3=NCCC3 |
Origin of Product |
United States |
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